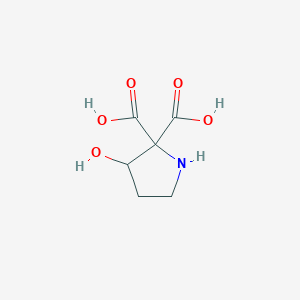3-Hydroxypyrrolidine-2,2-dicarboxylic acid
CAS No.: 89464-65-3
Cat. No.: VC17619314
Molecular Formula: C6H9NO5
Molecular Weight: 175.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89464-65-3 |
|---|---|
| Molecular Formula | C6H9NO5 |
| Molecular Weight | 175.14 g/mol |
| IUPAC Name | 3-hydroxypyrrolidine-2,2-dicarboxylic acid |
| Standard InChI | InChI=1S/C6H9NO5/c8-3-1-2-7-6(3,4(9)10)5(11)12/h3,7-8H,1-2H2,(H,9,10)(H,11,12) |
| Standard InChI Key | AGGKAYFCYMJGQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C1O)(C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is (2R,3S)-3-hydroxypyrrolidine-2,2-dicarboxylic acid, reflecting its stereochemistry and functional groups. Its molecular formula is C₆H₉NO₅, with a molecular weight of 175.14 g/mol . Key synonyms include:
-
3-Hydroxyproline-2,2-dicarboxylate
-
Pyrrolidine-2,2-dicarboxylic acid-3-ol
Stereochemical Configuration
The stereochemistry at the 2- and 3-positions is critical for biological activity. The (2R,3S) configuration, as seen in related hydroxyproline derivatives, influences hydrogen-bonding networks and metal chelation capacities .
Table 1: Structural and Stereochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉NO₅ | |
| Molecular Weight | 175.14 g/mol | |
| Stereochemistry | (2R,3S) | |
| CAS Registry Number | Not explicitly reported | – |
Synthetic Methodologies
Precursor-Based Synthesis
A patent by US7652152B2 outlines a route to optically pure (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid . While this targets the monocyclic analog, analogous strategies could be adapted for dicarboxylic derivatives:
-
Protection of Amine Group: Introduction of tert-butoxycarbonyl (Boc) or benzyl groups.
-
Reduction of Carboxylic Acid: Conversion to primary alcohol using lithium aluminum hydride (LiAlH₄).
-
Cyclization: Halogenation followed by intramolecular nucleophilic substitution to form the pyrrolidine ring.
For dicarboxylic variants, additional steps such as selective esterification or dihydroxylation would be required to introduce the second carboxylic acid group.
Oxidation of Quinoline Derivatives
US4816588A describes the oxidation of substituted quinolines to pyridine-2,3-dicarboxylic acids using hydrogen peroxide under alkaline conditions . While this method targets aromatic systems, similar oxidative cleavage could theoretically be applied to saturated pyrrolidine rings under controlled conditions.
Table 2: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amine Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90% |
| Carboxylic Acid Reduction | LiAlH₄, THF, 0°C → RT | 70–75% |
| Cyclization | HBr, reflux, 12h | 60–65% |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is expected to mirror that of cis-3-hydroxy-d-proline (CID 11137200), which is highly soluble in water (>100 mg/mL) and polar aprotic solvents like DMSO . The dicarboxylic groups enhance hydrophilicity but may reduce stability under acidic conditions due to decarboxylation risks.
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O, carboxylic acid), and 1200 cm⁻¹ (C-O) .
-
NMR: δ 4.3–4.5 ppm (C3-OH), δ 3.1–3.3 ppm (pyrrolidine ring protons), δ 2.5–2.7 ppm (CH₂ adjacent to COOH) .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound’s structural similarity to quinolinic acid (2,3-pyridinedicarboxylic acid) suggests potential as a precursor for neuromodulators or enzyme inhibitors . Its ability to chelate metal ions could also make it valuable in metalloproteinase inhibitors.
Coordination Chemistry
The dual carboxylic acid groups enable complexation with transition metals (e.g., Fe³⁺, Cu²⁺), which is exploitable in catalysis or metal-organic frameworks (MOFs).
| Parameter | Value |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg (rat) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume